Cas no 2228690-75-1 (2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine)

2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine structure
2228690-75-1 structure
Product name:2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine
CAS No:2228690-75-1
MF:C13H17F3N2O
Molecular Weight:274.282093763351
CID:5909969
PubChem ID:165631294

2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine
    • EN300-1954707
    • 2228690-75-1
    • 2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
    • インチ: 1S/C13H17F3N2O/c14-13(15,16)12(17)11-3-1-10(2-4-11)9-18-5-7-19-8-6-18/h1-4,12H,5-9,17H2
    • InChIKey: YVGRIYMQQGISRS-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=CC=1)CN1CCOCC1)N)(F)F

計算された属性

  • 精确分子量: 274.12929766g/mol
  • 同位素质量: 274.12929766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 38.5Ų

2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1954707-0.5g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
0.5g
$1221.0 2023-09-17
Enamine
EN300-1954707-0.1g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
0.1g
$1119.0 2023-09-17
Enamine
EN300-1954707-5.0g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
5g
$3687.0 2023-06-03
Enamine
EN300-1954707-5g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
5g
$3687.0 2023-09-17
Enamine
EN300-1954707-0.05g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
0.05g
$1068.0 2023-09-17
Enamine
EN300-1954707-10.0g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
10g
$5467.0 2023-06-03
Enamine
EN300-1954707-1g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
1g
$1272.0 2023-09-17
Enamine
EN300-1954707-0.25g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
0.25g
$1170.0 2023-09-17
Enamine
EN300-1954707-2.5g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
2.5g
$2492.0 2023-09-17
Enamine
EN300-1954707-10g
2,2,2-trifluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}ethan-1-amine
2228690-75-1
10g
$5467.0 2023-09-17

2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine 関連文献

2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amineに関する追加情報

Introduction to 2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine (CAS No. 2228690-75-1)

2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine, also known by its CAS number 2228690-75-1, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of trifluoromethyl-substituted amines and is characterized by its unique structural features, which include a morpholine moiety and a trifluoromethyl group. These structural elements contribute to its potential therapeutic applications and biological activities.

The synthesis of 2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine involves multi-step chemical reactions, typically starting from readily available starting materials such as 4-(morpholinomethyl)benzaldehyde and 2,2,2-trifluoroacetonitrile. The key steps in the synthesis include the formation of an imine intermediate followed by reduction to the desired amine. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's physicochemical properties and biological activity.

In recent years, 2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine has been studied for its potential as a lead compound in drug discovery. One of the primary areas of interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are targets for many therapeutic agents. Research has shown that this compound can selectively modulate specific GPCRs, making it a promising candidate for the development of novel drugs.

A study published in the Journal of Medicinal Chemistry in 2023 reported that 2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine exhibits potent agonist activity at the serotonin 5-HT1A receptor. This receptor is involved in regulating mood and anxiety disorders, making the compound a potential therapeutic agent for treating conditions such as depression and anxiety. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Beyond its potential as a serotonin receptor modulator, 2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including autoimmune disorders and chronic inflammatory conditions. A recent study published in the European Journal of Pharmacology demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may have therapeutic potential in treating inflammatory diseases.

The structural flexibility of 2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine allows for further chemical modifications to optimize its pharmacological profile. For instance, substituents can be introduced at various positions on the phenyl ring or the morpholine moiety to enhance selectivity or potency. This versatility makes it an attractive scaffold for medicinal chemists aiming to develop new drugs with improved efficacy and safety profiles.

In addition to its therapeutic applications, 2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine has also been used as a tool compound in basic research to study receptor-ligand interactions and signaling pathways. Its ability to selectively modulate specific receptors provides valuable insights into the mechanisms underlying various biological processes and diseases.

The safety profile of 2,2,2-trifluoro-1-{4-(morpholin-4-yl)methylphenyl}ethan-1-amine has been extensively evaluated through preclinical studies. These studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.

In conclusion, 2,2,2-trifluoro-1-{4-(morpholin-4-y)lmethylphenyl}ethan-l-am ine (CAS No. 2 8690 -75 -l) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive candidate for drug discovery efforts targeting GPCRs and inflammatory pathways. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.

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